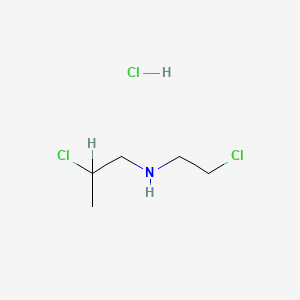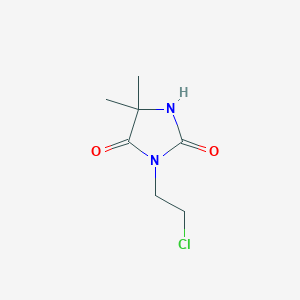
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
概述
描述
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chloroethyl group attached to the imidazolidine ring, which is further substituted with two methyl groups at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine hydrochloride with 5,5-dimethylhydantoin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction conditions generally include:
Temperature: The reaction is conducted at a moderate temperature, usually around 60-80°C.
Solvent: A polar solvent, such as ethanol or water, is used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazolidine diones with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazolidine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products
Substitution Products: Various substituted imidazolidine derivatives, depending on the nucleophile used.
Oxidation Products: Imidazolidine diones with different oxidation states.
Reduction Products: Reduced imidazolidine derivatives with altered functional groups.
科学研究应用
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to DNA damage and repair mechanisms, as well as in the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a reagent in chemical processes.
作用机制
The mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on the DNA, leading to the formation of covalent bonds and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
相似化合物的比较
Similar Compounds
Lomustine: An alkylating agent used in chemotherapy, known for its ability to cross the blood-brain barrier and treat brain tumors.
Melphalan: Another alkylating agent used to treat multiple myeloma and ovarian carcinoma.
Uniqueness
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific imidazolidine structure, which imparts distinct chemical properties and reactivity. Unlike lomustine and melphalan, which are primarily used in clinical settings, this compound has broader applications in both medicinal chemistry and industrial processes.
属性
IUPAC Name |
3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQAWNYORSPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305218 | |
| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-53-8 | |
| Record name | NSC169791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
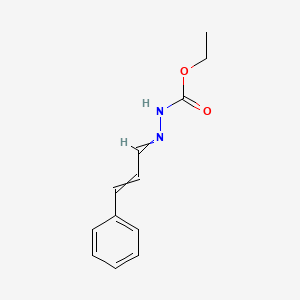

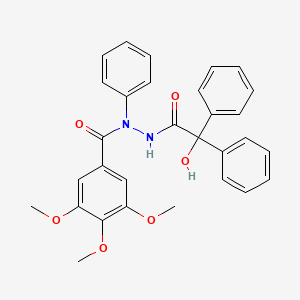
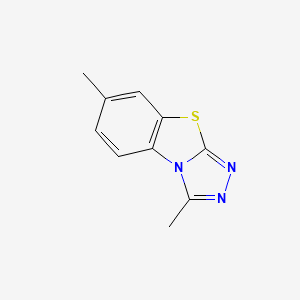
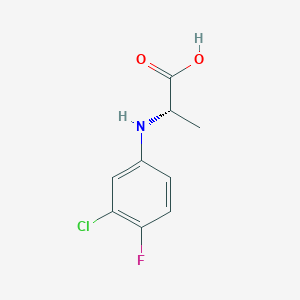
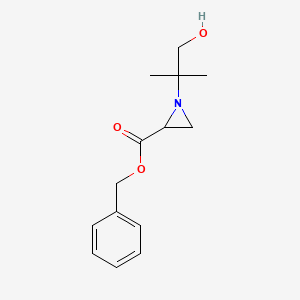
![2-(4-ethylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B1656436.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B1656438.png)
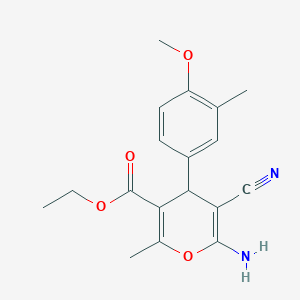
![(4Z)-2-(3,5-ditert-butylphenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1656441.png)
![Bis[(benzylamino)methyl]phosphinic acid;hydrochloride](/img/structure/B1656442.png)
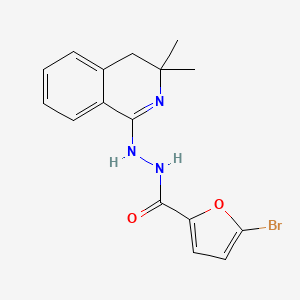
![1-[(E)-hex-5-en-2-ylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1656444.png)
